4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane
Description
Properties
IUPAC Name |
4-(3-chloro-4-fluorophenyl)sulfonyl-7-(furan-2-yl)-1,4-thiazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClFNO3S2/c16-12-10-11(3-4-13(12)17)23(19,20)18-6-5-15(22-9-7-18)14-2-1-8-21-14/h1-4,8,10,15H,5-7,9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OANJVAXEBLHNKA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCSC1C2=CC=CO2)S(=O)(=O)C3=CC(=C(C=C3)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClFNO3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as 3-chloro-4-fluoroaniline and furan-2-carbaldehyde. These intermediates undergo a series of reactions, including sulfonylation, cyclization, and thiazepane ring formation, under controlled conditions. Common reagents used in these reactions include sulfonyl chlorides, base catalysts, and solvents like dichloromethane and ethanol.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This includes the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and purification methods like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The sulfonyl group can be reduced to a sulfide or thiol group under specific conditions.
Substitution: The chlorofluorophenyl moiety can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the sulfonyl group may produce thiols or sulfides.
Scientific Research Applications
4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 4-((3-Chloro-4-fluorophenyl)sulfonyl)-7-(furan-2-yl)-1,4-thiazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, while the thiazepane and furan rings contribute to the overall binding affinity and specificity. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
The following table compares the target compound with structurally related thiazepane derivatives:
Physicochemical and Pharmacological Differences
- Bioactivity : Analogs like BI84209 and BJ39086 lack direct activity data, but structurally related thiazole-hydrazone derivatives (e.g., from ) demonstrate antifungal (MIC = 250 µg/mL) and anticancer (IC₅₀ = 125 µg/mL) activities. The target compound’s sulfonyl group may modulate similar effects through distinct mechanisms .
Toxicity and Selectivity
The chloro-fluorophenyl group in the target compound may similarly reduce off-target effects .
Research Implications
Future studies should prioritize synthesizing this compound and evaluating its activity against fungal pathogens (e.g., Candida spp.) and cancer cell lines (e.g., MCF-7), leveraging structural insights from existing analogs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
